molecular formula C18H22N4O B7699734 N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide

Cat. No.: B7699734
M. Wt: 310.4 g/mol
InChI Key: REGSKGNDGIWWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving pyrazoloquinolines would largely depend on the specific substituents present in the molecule. Generally, these compounds can undergo reactions typical of aromatic compounds, such as electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, pyrazoloquinolines are expected to have properties typical of aromatic heterocyclic compounds. They are likely to be solid at room temperature and moderately polar due to the presence of nitrogen atoms .

Future Directions

The study of pyrazoloquinolines is an active area of research, particularly in the development of new synthetic methods and the exploration of their potential biological activities . Future research may reveal more about the properties and potential applications of this specific compound.

Properties

IUPAC Name

2-methyl-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-5-9-22-17-14(16(21-22)20-18(23)11(2)3)10-13-8-6-7-12(4)15(13)19-17/h6-8,10-11H,5,9H2,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGSKGNDGIWWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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